Reactivity Ratios Reveal 100× Lower Incorporation of 5-Norbornene-2-yl Acetate vs. Norbornene
In Ni(II)/B(C6F5)3-catalyzed vinyl-addition copolymerization, the reactivity ratios of norbornene (NB) and 5-norbornene-2-yl acetate (NBA) were determined by the Kelen-Tüdős method [1]. The r_NB value of 7.94 indicates that NB monomer adds preferentially to a growing chain ending in NB, while the r_NBA value of 0.08 shows that NBA adds poorly regardless of the chain end [1]. This 100-fold difference confirms that NBA behaves as a reluctant comonomer, requiring careful feed ratio adjustment to achieve targeted polar content.
| Evidence Dimension | Monomer reactivity ratio (r) |
|---|---|
| Target Compound Data | r_NBA = 0.08 |
| Comparator Or Baseline | r_NB = 7.94 |
| Quantified Difference | NB is 99.3× more reactive than NBA |
| Conditions | Ni(II)/B(C6F5)3 catalyst, toluene, 60 °C, vinyl-addition copolymerization |
Why This Matters
Procurement of NBA over NB is essential when polar ester functionality is required in the copolymer; however, the low reactivity ratio necessitates higher NBA feed ratios to achieve modest incorporation levels.
- [1] Wang, K.-T., et al. Ni(II) and Pd(II) Complexes Bearing Novel Bis(b-ketoamino) Ligand and Their Catalytic Activity toward Copolymerization of Norbornene and 5-Norbornene-2-yl Acetate Combined with B(C6F5)3. Polymer.cn 2022. View Source
